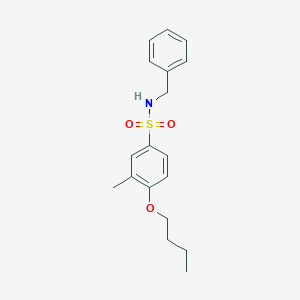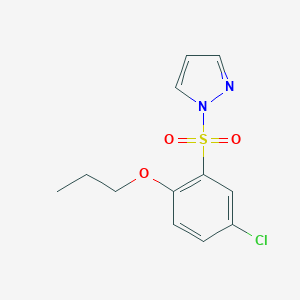![molecular formula C15H23ClN2O4S B272664 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is also known by its chemical name, Trazodone. Trazodone is a psychoactive drug that is primarily used to treat depression, anxiety, and insomnia.
Applications De Recherche Scientifique
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its antidepressant, anxiolytic, and sedative properties. It has also been investigated for its potential use in the treatment of various other conditions such as neuropathic pain, fibromyalgia, and post-traumatic stress disorder. Trazodone has been found to modulate the activity of several neurotransmitters, including serotonin, norepinephrine, and dopamine, which are involved in mood regulation.
Mécanisme D'action
The exact mechanism of action of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that regulate mood and emotions. Trazodone also acts as an antagonist at various serotonin receptors, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant effects. Trazodone has also been found to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects. Additionally, trazodone has been found to have sedative effects, which may be due to its ability to enhance the activity of GABA, an inhibitory neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol has several advantages for lab experiments. It is readily available and relatively inexpensive. Additionally, it has been extensively studied, which means that there is a wealth of information available on its properties and effects. However, there are also limitations to using trazodone in lab experiments. One limitation is that it has a short half-life, which means that its effects may not be long-lasting. Another limitation is that it has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are several future directions for research on 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol. One direction is to investigate its potential use in the treatment of other conditions, such as neuropathic pain and fibromyalgia. Another direction is to investigate the mechanisms underlying its effects on mood and emotions. Additionally, there is a need for more research on the long-term effects of trazodone use, particularly in elderly populations. Finally, there is a need for more research on the optimal dosing and administration of trazodone to maximize its therapeutic effects while minimizing its side effects.
Méthodes De Synthèse
The synthesis of 2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol involves the condensation of 4-chloro-3-propoxybenzene sulfonamide with 1-piperazineethanol in the presence of a suitable solvent and a catalyst. The reaction proceeds under reflux conditions for several hours and the product is obtained after purification by recrystallization.
Propriétés
Formule moléculaire |
C15H23ClN2O4S |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
2-[4-(4-chloro-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-11-22-15-12-13(3-4-14(15)16)23(20,21)18-7-5-17(6-8-18)9-10-19/h3-4,12,19H,2,5-11H2,1H3 |
Clé InChI |
XWFHAWWEQXGMRJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)



![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)


